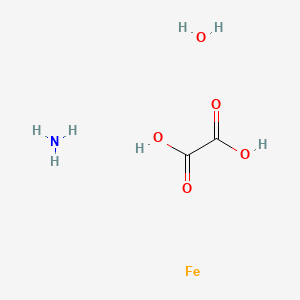
azane;iron;oxalic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “azane;iron;oxalic acid;hydrate” refers to a coordination complex involving ammonia (azane), iron, oxalic acid, and water molecules. This compound is known for its unique structural and chemical properties, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(II) oxalate dihydrate can be synthesized through a hydrothermal process starting from metallic iron and oxalic acid. The reaction typically involves dissolving oxalic acid in water and adding iron filings or powder. The mixture is then heated under controlled conditions to form iron(II) oxalate dihydrate crystals .
Industrial Production Methods
In industrial settings, iron(II) oxalate dihydrate is produced by reacting iron salts (such as iron sulfate) with oxalic acid in an aqueous solution. The resulting precipitate is filtered, washed, and dried to obtain the desired compound. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Iron(II) oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) oxalate.
Reduction: It can be reduced to metallic iron under specific conditions.
Thermal Decomposition: Upon heating, it decomposes to form iron oxides and carbon dioxide
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Thermal Decomposition: Heating in an inert or reducing atmosphere facilitates decomposition
Major Products Formed
Oxidation: Iron(III) oxalate and water.
Reduction: Metallic iron and oxalic acid.
Thermal Decomposition: Iron oxides (such as hematite or magnetite) and carbon dioxide
Scientific Research Applications
Iron(II) oxalate dihydrate has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various iron oxides and other advanced materials
Biology: It is used in studies involving iron metabolism and its role in biological systems
Medicine: Research on its potential use in drug delivery systems and as a contrast agent in imaging techniques
Industry: It is utilized in the production of pigments, catalysts, and as a component in lithium-ion batteries
Mechanism of Action
The mechanism of action of iron(II) oxalate dihydrate involves its ability to chelate metal ions and participate in redox reactions. The compound’s iron center can undergo oxidation and reduction, making it a versatile reagent in various chemical processes. Its chelating properties allow it to bind with metal ions, facilitating their transport and transformation in biological and industrial systems .
Comparison with Similar Compounds
Iron(II) oxalate dihydrate can be compared with other similar compounds such as:
Iron(III) oxalate: Differing in oxidation state, it has distinct chemical reactivity and applications.
Ammonium iron(III) oxalate: A coordination complex with different solubility and stability properties
Iron(II) sulfate: Another iron compound with different uses in industry and agriculture
Iron(II) oxalate dihydrate stands out due to its unique combination of properties, including its ability to form high-quality single crystals and its role as a precursor for advanced materials .
Properties
Molecular Formula |
C2H7FeNO5 |
|---|---|
Molecular Weight |
180.93 g/mol |
IUPAC Name |
azane;iron;oxalic acid;hydrate |
InChI |
InChI=1S/C2H2O4.Fe.H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;1H3;1H2 |
InChI Key |
QAQUWGMIRXTLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.N.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)
![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)
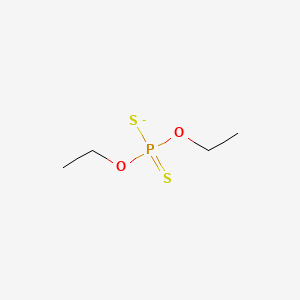
![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)
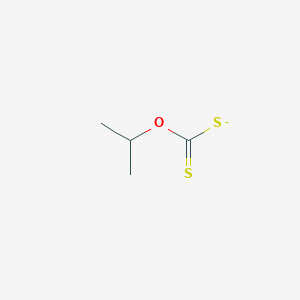
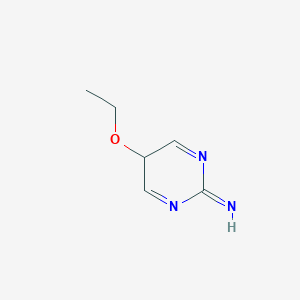
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
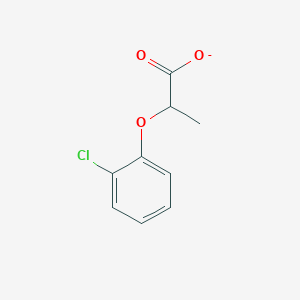

![1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12347537.png)
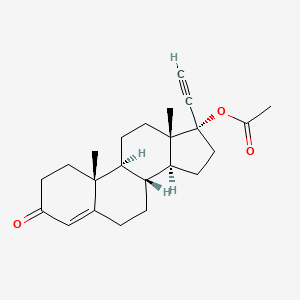
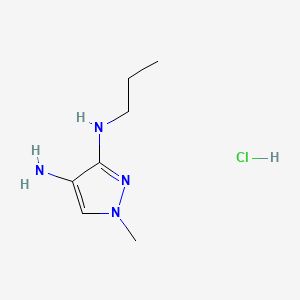
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347577.png)
![3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate](/img/structure/B12347582.png)
